molecular formula C9H14N2O4 B1307542 (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid CAS No. 714-71-6

(4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid

Cat. No.: B1307542
CAS No.: 714-71-6
M. Wt: 214.22 g/mol
InChI Key: BKCYHQOVVIWYSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid” is a chemical compound with the molecular formula C9H14N2O4 and a molecular weight of 214.218 . It is used in proteomics research .


Molecular Structure Analysis

The IUPAC name for this compound is “(4,4-diethyl-2,5-dioxo-1-imidazolidinyl)acetic acid” and its InChI code is 1S/C9H14N2O4/c1-3-9(4-2)7(14)11(5-6(12)13)8(15)10-9/h3-5H2,1-2H3,(H,10,15)(H,12,13) .


Physical and Chemical Properties Analysis

The compound is a powder at room temperature . Its melting point is between 171-172 degrees Celsius .

Scientific Research Applications

Supramolecular Chemistry Applications

Studies have focused on compounds like hydantoin-5-acetic acid [2-(2,5-dioxoimidazolidin-4-yl)acetic acid] for their conformational preferences in supramolecular complexes. These compounds exhibit various conformations due to their rigid acceptor-donor-acceptor hydrogen-bonding sites and flexible side chains, facilitating the formation of three-dimensional networks and diverse hydrogen-bonding arrangements in crystal structures (Gerhardt, Tutughamiarso, & Bolte, 2012).

Synthesis of Derivatives

Cyclization reactions involving related guanidines and reagents like ethyl bromoacetate have led to the synthesis of various 2-iminoimidazolidin-4-one derivatives. These reactions demonstrate the compound's utility in generating structurally diverse molecules, which could be pivotal in developing novel chemical entities with potential pharmacological activities (Shestakov, Sidorenko, & Shikhaliev, 2007).

Pharmaceutical Research

The exploration into novel dipeptide mimetics incorporating the hydantoin moiety, including derivatives of 5,5-dimethylhydantoin, reveals the compound's significance in medicinal chemistry. These mimetics, characterized by various spectroscopic techniques, highlight the compound's potential as a scaffold for developing therapeutic agents (Todorov & Naydenova, 2010). Furthermore, compounds with the hydantoin and related moieties have been investigated for their antimicrobial activities, showcasing their applicability in addressing bacterial and fungal infections (Magd El-Din et al., 2007).

Conformational and Polymorphism Studies

Investigations into the conformational landscape and polymorphism of related compounds, such as 5-acetic acid hydantoin, provide insights into the structural diversity and stability of these molecules under various conditions. Such studies are crucial for understanding the physical properties and potential formulation strategies for pharmaceutical applications (Nogueira et al., 2020).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H315, H319, and H335 . These hazard statements indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

Properties

IUPAC Name

2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O4/c1-3-9(4-2)7(14)11(5-6(12)13)8(15)10-9/h3-5H2,1-2H3,(H,10,15)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKCYHQOVVIWYSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)N(C(=O)N1)CC(=O)O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70393092
Record name (4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

714-71-6
Record name (4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.